Heptamethine cyanine dye-1

説明

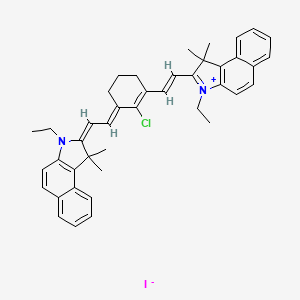

Structure

3D Structure of Parent

特性

IUPAC Name |

(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H44ClN2.HI/c1-7-44-34-24-20-28-14-9-11-18-32(28)38(34)41(3,4)36(44)26-22-30-16-13-17-31(40(30)43)23-27-37-42(5,6)39-33-19-12-10-15-29(33)21-25-35(39)45(37)8-2;/h9-12,14-15,18-27H,7-8,13,16-17H2,1-6H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQCCCLLXKARPK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C\4/CCCC(=C4Cl)/C=C/C5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H44ClIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

739.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Heptamethine Cyanine Dye-1: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Heptamethine Cyanine (B1664457) Dye-1, a near-infrared (NIR) fluorescent probe with significant potential in biomedical research and drug development. This document details its chemical structure, photophysical properties, synthesis, and key applications, with a focus on its utility in cancer imaging and therapy.

Chemical Structure and Identification

Heptamethine Cyanine Dye-1, also known by its CAS Number 162411-29-2, is a synthetic organic molecule belonging to the polymethine dye class. Its core structure consists of two benzo[e]indole heterocyclic moieties linked by a seven-carbon polymethine chain containing a chloro-substituted cyclohexene (B86901) ring. This extended conjugated system is responsible for its characteristic absorption and emission in the near-infrared region of the electromagnetic spectrum.

Chemical Identity:

| Property | Value |

| IUPAC Name | (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;iodide[1] |

| CAS Number | 162411-29-2[1][2][3][4][5][6] |

| Molecular Formula | C42H44ClIN2[1][2][3] |

| Molecular Weight | 739.2 g/mol [1][2] |

Photophysical Properties

Heptamethine cyanine dyes are renowned for their strong absorption and fluorescence in the NIR window (700-900 nm), a spectral range where biological tissues exhibit minimal autofluorescence and light scattering, allowing for deep tissue imaging.[7] While specific quantitative data for Heptamethine Cyanine Dye-1 is limited in publicly available literature, data from structurally similar heptamethine cyanine dyes with a central cyclohexene ring provide valuable insights into its expected photophysical characteristics.

A known photophysical parameter for Heptamethine Cyanine Dye-1 is its maximum fluorescence emission (Fmax) at 858 nm when measured in dichloromethane (B109758) (CH2Cl2).[8]

Representative Photophysical Data of Structurally Similar Heptamethine Cyanine Dyes:

The following table summarizes the photophysical properties of a series of symmetrical heptamethine cyanine dyes incorporating a cyclohexene ring, which are structurally analogous to Heptamethine Cyanine Dye-1. These values are provided as a reference to indicate the expected performance of this class of dyes.

| Dye Analogue | Absorption Max (λmax) in Methanol (B129727) (nm) | Molar Extinction Coefficient (ε) in Methanol (M⁻¹cm⁻¹) |

| Analogue 1 | 788 | 322,670 |

| Analogue 2 | 787 | 366,610 |

| Analogue 3 | 790 | 358,410 |

Data sourced from a study on newly synthesized symmetrical heptamethine NIR absorbing cyanine dye compounds.

Experimental Protocols

Synthesis of Heptamethine Cyanine Dyes

The synthesis of heptamethine cyanine dyes, including those with a central cyclohexenyl ring like Heptamethine Cyanine Dye-1, typically involves the condensation of two equivalents of a heterocyclic quaternary salt (e.g., an indoleninium salt) with a suitable polymethine chain precursor. A general, uncatalyzed, one-pot synthesis method is described below.[9]

Materials:

-

N-alkyl-substituted 2,3,3-trimethyl-3H-benzo[e]indolium iodide

-

2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene

-

Anhydrous Sodium Acetate (optional, used in other methods)

-

Acetic Anhydride (optional, used in other methods)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the N-alkyl-substituted 2,3,3-trimethyl-3H-benzo[e]indolium iodide (2 molar equivalents) and 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene (1 molar equivalent).

-

Solvent Addition: Add a 7:3 mixture of 1-butanol and benzene as the solvent. The use of this solvent mixture allows for the azeotropic removal of water, which drives the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or UV-Vis-NIR spectroscopy. The reaction is typically complete within 2-4 hours.

-

Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The desired heptamethine cyanine dye will often precipitate out of the solution.

-

Isolation and Purification: Collect the crude product by filtration. Wash the solid with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials. Further purification can be achieved by column chromatography on silica (B1680970) gel using a mixture of dichloromethane and methanol as the eluent.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis-NIR spectroscopy.

In Vivo Near-Infrared Fluorescence Imaging

The following is a general protocol for in vivo imaging of tumor-bearing mice using a heptamethine cyanine dye.

Materials:

-

Heptamethine Cyanine Dye-1 solution (e.g., dissolved in DMSO and then diluted in PBS)

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

-

In vivo imaging system equipped for NIR fluorescence imaging (e.g., Kodak Imaging Station 4000MM or similar)

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

Procedure:

-

Animal Preparation: Anesthetize the tumor-bearing mouse using an appropriate anesthetic.

-

Dye Administration: Administer the heptamethine cyanine dye solution via intravenous (tail vein) injection. The typical dose is in the range of 10-50 nmol per mouse.

-

Image Acquisition: Place the anesthetized mouse in the imaging chamber. Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the dye. Use an appropriate excitation and emission filter set for the specific dye (for heptamethine cyanines, excitation is typically around 780 nm and emission is captured above 800 nm).

-

Image Analysis: Analyze the acquired images to quantify the fluorescence intensity in the tumor region and other organs. Calculate the tumor-to-background ratio to assess the targeting efficiency of the dye.

-

Ex Vivo Analysis (Optional): At the final time point, euthanize the mouse and dissect the tumor and major organs. Image the excised tissues to confirm the in vivo imaging results and to perform more detailed biodistribution analysis.

Applications in Research and Drug Development

Heptamethine cyanine dyes, including Heptamethine Cyanine Dye-1, are valuable tools in biomedical research due to their inherent tumor-targeting capabilities and their utility as NIR fluorescent probes.

Cancer Imaging and Diagnosis

A key application of these dyes is in the non-invasive imaging of tumors. Certain heptamethine cyanines have been shown to preferentially accumulate in tumor tissues.[10] This tumor specificity is attributed to several mechanisms, including:

-

Organic Anion-Transporting Polypeptides (OATPs): Some cancer cells overexpress OATPs, which can facilitate the uptake of these dyes.[10]

-

Albumin Binding: Heptamethine cyanine dyes can bind to serum albumin, and this complex can preferentially accumulate in tumors due to the enhanced permeability and retention (EPR) effect.[11]

This inherent tumor-targeting ability makes them promising candidates for developing diagnostic agents for cancer detection.

Image-Guided Surgery

The NIR fluorescence of these dyes can be used to guide the surgical resection of tumors. By illuminating the surgical field with an appropriate light source, surgeons can visualize the fluorescently labeled tumor margins, potentially leading to more complete tumor removal and improved patient outcomes.

Photothermal Therapy (PTT)

Heptamethine cyanine dyes are excellent photothermal agents. Upon irradiation with NIR light, they can efficiently convert the absorbed light energy into heat, leading to localized hyperthermia and the thermal ablation of cancer cells. This targeted approach minimizes damage to surrounding healthy tissues.

Drug Delivery

The tumor-targeting properties of heptamethine cyanine dyes can be exploited for the targeted delivery of therapeutic agents. By conjugating anticancer drugs to the dye molecule, it is possible to create theranostic agents that combine diagnostic imaging with targeted therapy, thereby enhancing the efficacy of the drug while reducing systemic toxicity.

Visualizations

Tumor Targeting Mechanism of Heptamethine Cyanine Dyes

Caption: Mechanism of heptamethine cyanine dye accumulation in tumor cells.

Experimental Workflow for In Vivo Imaging

Caption: A typical workflow for an in vivo imaging experiment using a heptamethine cyanine dye.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dimerizing Heptamethine Cyanine Fluorophores from the Meso Position: Synthesis, Optical Properties, and Metal Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102268191A - Heptamethine indocyanine dye, synthetic method thereof and applications thereof - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. researchgate.net [researchgate.net]

- 10. Dual-modal imaging-guided highly efficient photothermal therapy using heptamethine cyanine-conjugated hyaluronic acid micelles - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 11. Enhanced Tumor Uptake and Retention of Cyanine Dye–Albumin Complex for Tumor-Targeted Imaging and Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]

Heptamethine Cyanine Dye-1: A Technical Guide to its Mechanism of Action in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptamethine cyanine (B1664457) dyes represent a promising class of theranostic agents with inherent tumor-targeting capabilities. This technical guide provides an in-depth exploration of the mechanism of action of a prototypical heptamethine cyanine dye, designated here as Heptamethine Cyanine Dye-1 (HCD-1), a proxy for structurally similar and widely researched dyes like IR-783, MHI-148, and DZ-1. This document details the molecular pathways, summarizes key quantitative data, provides methodological insights into relevant experiments, and visualizes the core mechanisms through signaling pathway diagrams.

Core Mechanism of Action

The anticancer activity of HCD-1 is a multi-faceted process initiated by its selective accumulation in malignant cells, followed by the induction of mitochondrial dysfunction and subsequent cell death. This inherent tumor specificity, which does not require conjugation to targeting ligands, makes HCD-1 a compelling candidate for targeted cancer therapy.

Selective Uptake in Cancer Cells

The preferential accumulation of HCD-1 in tumor cells is a critical first step in its mechanism of action. This selectivity is primarily attributed to the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of various cancer cells. The hypoxic tumor microenvironment further enhances this uptake through the activation of the Hypoxia-Inducible Factor 1-alpha (HIF-1α)/OATPs signaling axis .[1] Another contributing factor is the Enhanced Permeability and Retention (EPR) effect , characteristic of tumor vasculature, which facilitates the passive accumulation of macromolecules and nanoparticles, and may also play a role in the retention of HCD-1.

Subcellular Localization: Targeting the Powerhouse

Following cellular uptake, HCD-1 predominantly localizes to the mitochondria and lysosomes of cancer cells.[2][3] This targeted accumulation within the mitochondria is pivotal to its cytotoxic effects, as it directly impacts cellular energy metabolism and apoptosis signaling.

Induction of Mitochondrial Dysfunction and Cell Death

The concentration of HCD-1 within the mitochondria triggers a cascade of events leading to cell death:

-

Increased Reactive Oxygen Species (ROS) Production: HCD-1 promotes the generation of ROS, leading to oxidative stress, which damages cellular components, including mitochondrial DNA, proteins, and lipids.

-

Mitochondrial Membrane Potential (ΔΨm) Depolarization: The accumulation of the dye disrupts the mitochondrial membrane potential, a key indicator of mitochondrial health and function. This depolarization is a critical step in the intrinsic apoptosis pathway.

-

Decreased ATP Synthesis: By impairing mitochondrial function, HCD-1 leads to a significant reduction in cellular ATP levels, depriving the cancer cells of the energy required for proliferation and survival.[4][5]

-

Induction of Mitochondrial Fission: HCD-1 has been shown to induce mitochondrial fission, a process that can lead to mitochondrial fragmentation and is often associated with the onset of apoptosis.[4][5]

These mitochondrial perturbations culminate in the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c, activation of caspases (such as caspase-3), and ultimately, programmed cell death.[4][5] Evidence also suggests that HCD-1 can induce other forms of cell death, including necrosis and senescence.

Photodynamic and Photothermal Therapy (PDT/PTT) Potential

Beyond its intrinsic cytotoxicity, HCD-1 possesses photophysical properties that make it a potent agent for PDT and PTT. Upon excitation with near-infrared (NIR) light, HCD-1 can generate cytotoxic singlet oxygen (a form of ROS) for PDT or convert light energy into heat for PTT, providing additional modalities for tumor ablation with high spatial and temporal control.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on heptamethine cyanine dyes, providing insights into their potency and effects on cancer cells.

| Dye | Cell Line | IC50 (µM) | Notes | Reference |

| 148b | MCF-7 | 0.8 ± 0.1 | Likely a derivative of MHI-148 | [6] |

| 148b | A549 | 0.6 ± 0.1 | Likely a derivative of MHI-148 | [6] |

| IR-783 | HT-29 | >50 | Low cytotoxicity without light | [7][8] |

| PTX-MHI | HT-29 | ~0.1-0.5 | MHI-148 conjugated with Paclitaxel | [9][10] |

| PTX-MHI | NIH3T3 | >1.5 | Low toxicity in normal fibroblasts | [9][10] |

Table 1: IC50 Values of Heptamethine Cyanine Dyes and Conjugates.

| Dye | Cell Line | Treatment (µM) | % of Cells in G0/G1 Phase | Notes | Reference |

| IR-783 | MCF-7 | 0 | 34.57% | Control | [4] |

| IR-783 | MCF-7 | 160 | 57.45% | Significant increase in G0/G1 arrest | [4] |

| IR-783 | MDA-MB-231 | 0 | 37.04% | Control | [4] |

| IR-783 | MDA-MB-231 | 160 | 58.26% | Significant increase in G0/G1 arrest | [4] |

Table 2: Effect of IR-783 on Cell Cycle Distribution in Breast Cancer Cells.

Signaling Pathway Visualization

The following diagram illustrates the core mechanism of action of HCD-1, from cellular uptake to the induction of apoptosis.

Caption: Signaling pathway of HCD-1 from uptake to apoptosis.

Experimental Protocols

This section provides an overview of key experimental protocols used to elucidate the mechanism of action of HCD-1.

OATP-Mediated Cellular Uptake Assay

Objective: To determine the role of OATPs in the cellular uptake of HCD-1.

Methodology:

-

Cell Culture: Culture cancer cells known to overexpress OATPs (e.g., various cell lines from breast, prostate, lung, liver, and colon cancers) and a control cell line with low OATP expression.

-

Inhibitor Treatment: Pre-incubate a subset of the cancer cells with a known OATP inhibitor, such as bromosulfophthalein (BSP), for a specified time.

-

Dye Incubation: Add HCD-1 to the culture medium of both inhibitor-treated and untreated cells, as well as the control cells, and incubate for various time points.

-

Quantification:

-

Fluorescence Microscopy/Flow Cytometry: Wash the cells to remove extracellular dye and quantify the intracellular fluorescence intensity using a fluorescence microscope or flow cytometer. A significant reduction in fluorescence in the inhibitor-treated cells compared to the untreated cells indicates OATP-mediated uptake.

-

siRNA Knockdown: For more specific validation, transfect cancer cells with siRNA targeting specific OATP isoforms (e.g., OATP1B1, OATP1B3) and compare HCD-1 uptake to control siRNA-transfected cells.

-

Mitochondrial ROS Measurement

Objective: To quantify the generation of mitochondrial reactive oxygen species upon HCD-1 treatment.

Methodology (using DCFH-DA):

-

Cell Treatment: Treat cancer cells with HCD-1 at various concentrations and for different durations. Include a positive control (e.g., H₂O₂) and an untreated control.

-

Probe Loading: Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Fluorescence Measurement: Measure the fluorescence intensity of DCF using a fluorescence plate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence intensity in HCD-1-treated cells compared to controls indicates an increase in ROS production.

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To assess the effect of HCD-1 on mitochondrial membrane potential.

Methodology (using JC-1):

-

Cell Treatment: Treat cancer cells with HCD-1. Include a positive control known to depolarize mitochondria (e.g., CCCP) and an untreated control.

-

Probe Staining: Incubate the cells with the cationic dye JC-1. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

-

Fluorescence Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. A shift from red to green fluorescence in HCD-1-treated cells indicates a loss of mitochondrial membrane potential.

ATP Level Measurement

Objective: To determine the impact of HCD-1 on cellular ATP levels.

Methodology (using a Luciferase-based Assay):

-

Cell Lysis: Treat cells with HCD-1 and then lyse the cells to release ATP.

-

Luciferase Reaction: Add a reagent containing luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, which results in light emission.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration. A decrease in luminescence in HCD-1-treated cells indicates a reduction in ATP levels.

Western Blotting for Apoptosis Markers

Objective: To detect changes in the expression of key apoptosis-related proteins.

Methodology:

-

Protein Extraction: Treat cells with HCD-1, harvest the cells, and extract total protein using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for apoptosis markers such as Bax, Bcl-2, cleaved caspase-3, and cleaved PARP .

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the relative changes in protein expression (e.g., the Bax/Bcl-2 ratio).

Flow Cytometry for Apoptosis Analysis

Objective: To quantify the percentage of apoptotic cells.

Methodology (using Annexin V and Propidium (B1200493) Iodide):

-

Cell Staining: Treat cells with HCD-1, then stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

Heptamethine cyanine dye-1 demonstrates a potent and selective anticancer mechanism of action. Its ability to specifically target cancer cells and induce mitochondrial dysfunction leading to apoptosis, combined with its potential for use in phototherapies, positions it as a highly promising platform for the development of next-generation cancer theranostics. Further research focusing on optimizing its structure for enhanced efficacy and exploring its application in combination therapies will be crucial for its clinical translation.

References

- 1. Heptamethine carbocyanine dye-mediated near-infrared imaging of canine and human cancers through the HIF-1α/OATPs signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. IR-783 inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IR-783 inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heptamethine Cyanine Dye MHI-148-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Heptamethine Cyanine Dye IR-783: A Technical Guide to its Photophysical Properties and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of the heptamethine cyanine (B1664457) dye, IR-783. Due to the ambiguity of the term "Heptamethine cyanine dye-1," this document focuses on IR-783, a well-characterized and representative member of this class, frequently utilized in biomedical research. This guide includes a summary of its quantitative photophysical data, detailed experimental protocols for characterization, and a visualization of its primary cellular uptake mechanism in cancer cells.

Core Photophysical Properties of IR-783

Heptamethine cyanine dyes are characterized by their strong absorption and fluorescence in the near-infrared (NIR) region, making them valuable tools for in vivo imaging and other biomedical applications.[1][2] The photophysical properties of IR-783 are summarized in the table below. It is important to note that these values can vary depending on the solvent and experimental conditions.

| Property | Value | Solvent/Conditions |

| Maximum Absorption (λmax) | 766 - 783 nm | PBS, Methanol[1][3][4] |

| Maximum Emission (λem) | 798 - 810 nm | PBS, Methanol[3][5] |

| Molar Extinction Coefficient (ε) | 157,000 - 261,000 M⁻¹cm⁻¹ | Saline, PBS[1][6] |

| Fluorescence Quantum Yield (Φf) | 0.055 - 0.186 | PBS[1][3] |

| Stokes Shift | ~22 nm | PBS[3] |

Experimental Protocols

The following sections detail the methodologies for determining the key photophysical properties of heptamethine cyanine dyes like IR-783.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Materials:

-

Heptamethine cyanine dye (e.g., IR-783)

-

High-purity solvent (e.g., methanol, ethanol, or phosphate-buffered saline)

-

Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Protocol:

-

Prepare a stock solution: Accurately weigh a known mass of the dye and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration (typically in the range of 10⁻³ M).[7]

-

Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations (e.g., 10⁻⁵ M to 10⁻⁶ M).

-

Measure absorbance:

-

Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of the dye (e.g., 600-900 nm for heptamethine cyanines).

-

Use the pure solvent as a blank to zero the instrument.

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Data Analysis:

-

Plot a graph of absorbance (A) versus concentration (c).

-

Perform a linear regression on the data points. The slope of the line will be the molar extinction coefficient (ε) if the path length (l) is 1 cm.

-

Measurement of Absorption and Fluorescence Spectra

Materials:

-

Fluorometer with a near-infrared detector

-

Spectrophotometer

-

Quartz cuvettes (fluorescence and absorption)

-

Heptamethine cyanine dye solution of known concentration

Protocol for Absorption Spectrum:

-

Prepare a dilute solution of the dye in the desired solvent.

-

Using a spectrophotometer, measure the absorbance of the solution across the desired wavelength range (e.g., 600-900 nm), using the pure solvent as a blank.[8]

-

The resulting plot of absorbance versus wavelength is the absorption spectrum. The peak of this spectrum corresponds to the maximum absorption wavelength (λmax).

Protocol for Fluorescence Emission Spectrum:

-

Using a fluorometer, set the excitation wavelength to the λmax determined from the absorption spectrum.

-

Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to avoid scattered light (e.g., if λex = 780 nm, scan from 790 nm to 950 nm).

-

The resulting plot of fluorescence intensity versus wavelength is the emission spectrum. The peak of this spectrum is the maximum emission wavelength (λem).

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.[9][10] For NIR dyes, a common standard is Indocyanine Green (ICG) in DMSO (Φf = 0.13).[3]

Materials:

-

Fluorometer

-

Spectrophotometer

-

Sample dye solution (e.g., IR-783)

-

Standard dye solution (e.g., ICG in DMSO)

-

Solvent

Protocol:

-

Prepare solutions: Prepare a series of dilutions for both the sample and the standard dye in the same solvent if possible. If not, the refractive index of the solvents must be known. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Measure absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure fluorescence: For each solution, measure the integrated fluorescence intensity (the area under the emission curve) using the same excitation wavelength and instrument settings.

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope of the linear fit for both plots.

-

Calculate the quantum yield of the sample (Φx) using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.

-

ηx and ηst are the refractive indices of the sample and standard solutions, respectively.

-

-

Cellular Uptake and Signaling Pathway

A key feature of certain heptamethine cyanine dyes, including IR-783, is their preferential accumulation in cancer cells compared to normal cells.[11] This selectivity is primarily attributed to their uptake by Organic Anion-Transporting Polypeptides (OATPs), which are often overexpressed in tumor tissues.[12][13][14] This uptake mechanism is a critical aspect of their application in cancer imaging and targeted therapy.

Caption: Cellular uptake of IR-783 in cancer cells.

The diagram illustrates that the primary mechanism for IR-783 entry into cancer cells is through OATPs.[12][14] Endocytosis has also been suggested as a potential secondary uptake pathway. Once inside the cell, IR-783 tends to accumulate in the mitochondria and lysosomes.[11][12] The overexpression of OATPs in many types of cancer cells contributes to the selective accumulation of IR-783 in tumors, forming the basis for its use as a tumor-targeting agent.[13][14]

References

- 1. Review on near-infrared heptamethine cyanine dyes as theranostic agents for tumor imaging, targeting, and photodynamic therapy [spiedigitallibrary.org]

- 2. mdpi.com [mdpi.com]

- 3. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adipogen.com [adipogen.com]

- 5. IR-783 | TargetMol [targetmol.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. ajuronline.org [ajuronline.org]

- 8. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 9. static.horiba.com [static.horiba.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

Heptamethine Cyanine Dye-1: A Technical Guide to Absorption and Emission Spectra for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Heptamethine cyanine (B1664457) dye-1, commonly known as Cy7, is a near-infrared (NIR) fluorophore with significant applications in biomedical research and drug development.[1][2] Its absorption and emission properties in the NIR window (700-900 nm) make it an ideal candidate for deep-tissue imaging, as light in this region experiences reduced scattering and absorption by biological tissues, leading to lower autofluorescence.[2][3] This guide provides a comprehensive overview of the spectral characteristics of Heptamethine Cyanine Dye-1, detailed experimental protocols for their measurement, and a workflow for its application in targeted drug delivery.

Core Spectral Properties

Heptamethine cyanine dyes are characterized by two nitrogen-containing heterocycles linked by a polymethine chain. The length of this conjugated chain is a primary determinant of the dye's absorption and emission wavelengths.[4] For Heptamethine Cyanine Dye-1 (Cy7), this structure results in strong absorption and fluorescence in the near-infrared spectrum.

Quantitative Spectral Data

The absorption and emission maxima of Heptamethine Cyanine Dye-1 can exhibit slight variations depending on the solvent environment. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the dye molecule. Generally, a hypsochromic (blue) shift is observed in more polar solvents like methanol.[4]

| Property | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λmax) | ~756 nm | PBS | [5] |

| 750-770 nm | General | [2] | |

| 780-790 nm | General | [4] | |

| Emission Maximum (λem) | ~779 nm | PBS | [5] |

| 775-800 nm | General | [2] | |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | Aqueous buffer | [5][6] |

| 3.0-3.6 x 10⁵ M⁻¹cm⁻¹ | General | [4] | |

| Fluorescence Quantum Yield (Φf) | ~0.3 | Aqueous buffer | [6] |

| ~0.12 | Aqueous buffer | [5] |

Experimental Protocols

Accurate characterization of the spectral properties of Heptamethine Cyanine Dye-1 is crucial for its effective application. Below are detailed protocols for measuring its absorption and emission spectra.

Measurement of the UV-Visible Absorption Spectrum

This protocol outlines the steps to determine the absorption spectrum and molar extinction coefficient of Heptamethine Cyanine Dye-1.

Materials:

-

Heptamethine Cyanine Dye-1

-

Spectrophotometer-grade solvent (e.g., phosphate-buffered saline (PBS), methanol, DMSO)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Heptamethine Cyanine Dye-1 in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Serial Dilutions: From the stock solution, prepare a series of dilutions to obtain concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the wavelength range to scan from approximately 600 nm to 900 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the dilutions. Place it in the spectrophotometer and record a baseline (blank) spectrum. This will subtract the absorbance of the solvent.

-

Sample Measurement: Starting with the most dilute solution, rinse the cuvette with a small amount of the sample before filling it. Measure the absorbance spectrum of each dilution.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

To determine the molar extinction coefficient (ε), plot a graph of absorbance at λmax versus concentration.

-

According to the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length), the slope of the linear fit of this graph will be the molar extinction coefficient (assuming a 1 cm path length).

-

Measurement of the Fluorescence Emission Spectrum and Quantum Yield

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield of Heptamethine Cyanine Dye-1 using a comparative method.

Materials:

-

Heptamethine Cyanine Dye-1 solution (prepared as above)

-

A standard fluorophore with a known quantum yield in the NIR range (e.g., IR-26)

-

Fluorescence spectrophotometer (fluorometer) with a near-infrared detector

-

Quartz fluorescence cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare dilute solutions of both the Heptamethine Cyanine Dye-1 and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (ideally < 0.1) to minimize inner filter effects.

-

Fluorometer Setup: Turn on the fluorometer and allow the excitation source to stabilize. Set the excitation wavelength to a value where the dye absorbs strongly (e.g., 740 nm). Set the emission scan range to be broader than the expected emission (e.g., 750 nm to 900 nm).

-

Blank Subtraction: Measure the emission spectrum of the pure solvent and subtract this from the sample and standard spectra.

-

Spectrum Acquisition:

-

Record the fluorescence emission spectrum of the reference standard.

-

Without changing the instrument settings, record the fluorescence emission spectrum of the Heptamethine Cyanine Dye-1 solution.

-

-

Data Analysis (Quantum Yield Calculation):

-

Integrate the area under the emission curves for both the sample and the standard.

-

The quantum yield (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts "sample" and "std" refer to the test sample and the standard, respectively.

-

-

Application Workflow: Targeted Cancer Cell Imaging

Heptamethine cyanine dyes have shown promise in cancer imaging due to their preferential accumulation in tumor cells.[7][8] This is attributed, in part, to their uptake by organic anion-transporting polypeptides (OATPs) which are often overexpressed in cancer cells.[8] The following diagram illustrates a typical workflow for using Heptamethine Cyanine Dye-1 in targeted cancer cell imaging.

This workflow begins with the preparation of the dye solution and the culture of cancer cells. The cells are then incubated with the dye, allowing for its uptake. After washing away the excess dye, the cells are imaged using a fluorescence microscope equipped for near-infrared detection. The resulting images are then analyzed to quantify the fluorescence intensity and determine the subcellular localization of the dye, which has been reported to accumulate in mitochondria and lysosomes of cancer cells.[8]

Signaling Pathway and Drug Delivery

Heptamethine cyanine dyes can also be utilized as vehicles for targeted drug delivery. Their inherent tumor-targeting capabilities can be exploited to deliver cytotoxic agents specifically to cancer cells, thereby reducing systemic toxicity.

In this conceptual pathway, an anticancer drug is conjugated to Heptamethine Cyanine Dye-1. Following systemic administration, the dye-drug conjugate preferentially accumulates in tumor tissue. The conjugate is then taken up by cancer cells, leading to the intracellular release of the drug and subsequent therapeutic effects, such as the induction of apoptosis. This targeted approach holds significant potential for enhancing the efficacy and safety of cancer chemotherapy.

References

- 1. Near-infrared heptamethine cyanines (Cy7): from structure, property to application - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chempep.com [chempep.com]

- 3. Near-Infrared Fluorophores For Fluorescence Imaging - FluoroFinder [fluorofinder.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. benchchem.com [benchchem.com]

- 6. Cy7 NHS Ester | AAT Bioquest [aatbio.com]

- 7. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Yield of Heptamethine Cyanine Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield of heptamethine cyanine (B1664457) dyes, with a focus on Heptamethine Cyanine Dye-1, commonly known as Cy7. This document details the photophysical properties, experimental protocols for quantum yield determination, and the underlying principles for accurate measurement.

Introduction to Heptamethine Cyanine Dyes and Quantum Yield

Heptamethine cyanine dyes are a class of near-infrared (NIR) fluorophores widely utilized in biomedical research and drug development.[1] Their strong absorption and emission in the NIR window (700-900 nm) allows for deep tissue penetration and minimal autofluorescence from biological tissues, making them ideal for in vivo imaging applications.[1]

The fluorescence quantum yield (Φ) is a critical parameter that defines the efficiency of a fluorophore in converting absorbed light into emitted light. It is expressed as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is highly desirable for sensitive detection in various applications. The quantum yield of heptamethine cyanine dyes can be influenced by several factors, including the molecular structure, solvent polarity, viscosity, and temperature.[2]

Quantitative Data on Heptamethine Cyanine Dyes

The following table summarizes the key photophysical properties of Heptamethine Cyanine Dye-1 (Cy7) and some of its common derivatives. This data is essential for selecting the appropriate dye for a specific application and for designing experiments.

| Dye Name | Common Synonym(s) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent | Reference Standard |

| Heptamethine Cyanine Dye-1 | Cy7, Cyanine 7 | ~750 - 756 | ~773 - 779 | ~199,000 - 250,000 | ~0.3 | PBS/ddH₂O | Not Specified |

| Indocyanine Green | ICG | ~787 | ~815 | ~223,000 | ~0.14 | DMSO | Not Specified |

| IR-780 | - | Not Specified | Not Specified | ~220,000 | ~0.12 | Aqueous Buffer | Not Specified |

| IR-125 | - | ~795 | ~835 | Not Specified | 0.13 | DMSO | Not Specified |

| Sulfo-Cy7 | - | ~750 | ~773 | Not Specified | Not Specified | Aqueous Buffer | Not Specified |

| Cy7 NHS Ester | - | ~756 | ~779 | ~250,000 | Not Specified | DMSO | Not Specified |

| A meso-substituted heptamethine cyanine | Dye 2 | 783 | 803 | 2.0 x 10⁵ | 0.17 | Methanol | IR-125 (Φ = 0.13 in DMSO) |

| An alkylamino-substituted heptamethine cyanine | Dye 1a | 602 | 757 | 0.5 x 10⁵ | 0.47 | Methanol | Rhodamine B (Φ = 0.69 in Methanol) |

Experimental Protocol for Determining Fluorescence Quantum Yield

The relative method is the most common approach for determining the fluorescence quantum yield of a compound.[3] This method involves comparing the fluorescence intensity of the sample with that of a well-characterized standard with a known quantum yield.

Materials and Equipment

-

Fluorometer: A fluorescence spectrophotometer capable of operating in the NIR region.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.

-

Heptamethine Cyanine Dye Sample: A stock solution of known concentration.

-

Quantum Yield Standard: Indocyanine Green (ICG) or IR-125 are suitable standards for the NIR region. A stock solution of the standard of known concentration is required.[4][5]

-

Spectroscopic Grade Solvents: The same solvent should be used for both the sample and the standard. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for these dyes.

Detailed Methodology

-

Preparation of Solutions:

-

Prepare a series of five dilutions of both the heptamethine cyanine dye sample and the quantum yield standard in the same spectroscopic grade solvent.

-

The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.[3]

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra of the solvent (as a blank) and all the prepared solutions.

-

Determine the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the fluorometer. This should ideally be the wavelength of maximum absorption for the dye.

-

Record the fluorescence emission spectrum for the solvent (blank).

-

Under identical instrument settings (excitation and emission slit widths, detector voltage), record the fluorescence emission spectra for all the prepared solutions of the sample and the standard.

-

-

Data Analysis:

-

Subtract the solvent's fluorescence spectrum from the sample and standard spectra.

-

Integrate the area under the corrected fluorescence emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The resulting plots should be linear. Determine the slope (gradient) of the straight line for both the sample (m_sample) and the standard (m_std).

-

-

Quantum Yield Calculation:

-

The quantum yield of the heptamethine cyanine dye sample (Φ_sample) can be calculated using the following equation:[6]

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the known quantum yield of the standard.

-

m_sample and m_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the quantum yield of a heptamethine cyanine dye using the comparative method.

Caption: Experimental workflow for quantum yield determination.

Signaling Pathways and Logical Relationships

While heptamethine cyanine dyes themselves are not directly involved in cellular signaling pathways in the traditional sense, their application in biological imaging is critically dependent on their photophysical properties. The logical relationship governing their utility is straightforward: a higher quantum yield, coupled with a high molar extinction coefficient, results in a brighter fluorescent probe. This enhanced brightness directly translates to a better signal-to-noise ratio in imaging experiments, enabling more sensitive detection of biological targets.

The following diagram illustrates this fundamental relationship.

Caption: Photophysical properties and imaging outcome relationship.

References

Heptamethine Cyanine Dye-1: A Technical Deep Dive into Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Heptamethine Cyanine (B1664457) Dye-1 (HD-1), a near-infrared (NIR) fluorescent dye crucial for various applications in research, diagnostics, and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource on the core physicochemical properties of HD-1, detailed experimental protocols, and visualizations of key concepts.

Core Properties of Heptamethine Cyanine Dye-1

Heptamethine cyanine dyes are characterized by their extended polymethine chain, which is responsible for their absorption and emission in the near-infrared spectrum (typically 700-900 nm). This spectral range is highly advantageous for biological imaging due to deeper tissue penetration and reduced autofluorescence from endogenous molecules. However, the utility of these dyes is often dictated by their solubility and stability, which can be significant challenges.

Solubility Profile

The solubility of heptamethine cyanine dyes, including HD-1, is largely dependent on their molecular structure and the solvent. Non-sulfonated heptamethine cyanine dyes generally exhibit poor water solubility due to their hydrophobic nature. To overcome this, organic co-solvents are often required for creating stock solutions and in labeling reactions. The introduction of sulfonate groups can significantly enhance water solubility.

Table 1: Solubility Data for Heptamethine Cyanine Dye-1

| Solvent/System | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | A common solvent for creating concentrated stock solutions. |

| In vivo formulation | ≥ 2.5 mg/mL | A mixture of DMSO, PEG300, Tween-80, and saline is used to achieve a clear solution for animal studies.[1] |

Stability Characteristics

The stability of heptamethine cyanine dyes is a critical factor for their successful application, as degradation can lead to a loss of fluorescence and the generation of confounding artifacts. The primary factors influencing the stability of HD-1 are aggregation, photostability, and thermal stability.

Aggregation: In aqueous solutions, heptamethine cyanine dyes have a strong tendency to form non-fluorescent aggregates through π-π stacking interactions. This aggregation can be influenced by the dye concentration, ionic strength of the solution, and the presence of biomolecules. Strategies to mitigate aggregation include the introduction of bulky side groups to create steric hindrance, the use of unsymmetrical dye structures, and encapsulation within nanoparticles.

Photostability: Exposure to light, especially high-intensity light used in fluorescence microscopy and in vivo imaging, can lead to the photobleaching of heptamethine cyanine dyes. The primary mechanism of photodegradation is the reaction of the polymethine chain with photogenerated singlet oxygen. This leads to the formation of a strained dioxetane intermediate, followed by fragmentation of the dye molecule.[2] Structural modifications such as steric shielding and deuteration have been shown to improve photostability.

Thermal Stability: Heptamethine cyanine dyes can also undergo thermal degradation, particularly at elevated temperatures. This can involve the shortening of the polymethine chain, leading to a "blueing" effect where the absorption and emission spectra shift to shorter wavelengths. The stability is also influenced by the pH of the solution.

Storage Recommendations: For optimal stability, it is recommended to store Heptamethine Cyanine Dye-1 as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions in organic solvents like DMSO should also be stored at low temperatures and protected from light. Aqueous solutions are generally not recommended for long-term storage.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubility and stability of Heptamethine Cyanine Dye-1.

Protocol for Determining Aqueous Solubility

This protocol outlines a general method for determining the solubility of a fluorescent dye in an aqueous buffer.

-

Preparation of a Saturated Solution:

-

Add an excess amount of the Heptamethine Cyanine Dye-1 powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) in a vial.

-

Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at a high speed to pellet the undissolved dye.

-

Carefully collect the supernatant without disturbing the pellet. For more precise measurements, filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification of Dissolved Dye:

-

Prepare a series of standard solutions of the dye with known concentrations in a suitable organic solvent (e.g., DMSO) where the dye is highly soluble.

-

Measure the absorbance of the standard solutions and the filtered supernatant at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the dye in the supernatant by interpolating its absorbance value on the calibration curve. This concentration represents the aqueous solubility of the dye.

-

Protocol for Assessing Photostability

This protocol describes a method to quantify the photostability of Heptamethine Cyanine Dye-1 in solution.

-

Sample Preparation:

-

Prepare a solution of the dye in the desired solvent (e.g., PBS or an organic solvent) at a known concentration (e.g., 1-10 µM). The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

-

Irradiation:

-

Place the dye solution in a cuvette.

-

Irradiate the solution with a light source of a specific wavelength (close to the dye's λmax) and constant intensity. A xenon lamp with a filter or a laser can be used.

-

Record the absorbance or fluorescence intensity of the sample at regular time intervals during irradiation.

-

-

Data Analysis:

-

Plot the normalized absorbance or fluorescence intensity as a function of irradiation time.

-

The rate of photobleaching can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay). The photostability can be expressed as a quantum yield of photobleaching or a half-life under the specific irradiation conditions.

-

For comparison, a known stable or unstable dye can be used as a reference.

-

Protocol for In Vivo Imaging Workflow

This protocol outlines a general workflow for using Heptamethine Cyanine Dye-1 for in vivo imaging in a mouse model.

-

Animal Model:

-

Use an appropriate animal model for the research question (e.g., a tumor-bearing mouse model). All animal procedures should be performed in accordance with institutional guidelines.

-

-

Probe Administration:

-

Prepare the in vivo formulation of Heptamethine Cyanine Dye-1 as described in Table 1.

-

Administer the dye solution to the animal, typically via intravenous (tail vein) injection. The dosage will depend on the specific dye and application and should be optimized.

-

-

In Vivo Imaging:

-

At various time points after injection, anesthetize the animal and place it in a small animal in vivo imaging system.

-

Acquire fluorescence images using the appropriate excitation and emission filters for the dye.

-

Monitor the biodistribution and accumulation of the dye in different organs and tissues over time.

-

-

Ex Vivo Analysis (Optional):

-

After the final imaging session, euthanize the animal and excise the organs of interest.

-

Image the excised organs to confirm the in vivo findings and to obtain a more detailed distribution profile.

-

Visualizations

The following diagrams illustrate key concepts related to the stability of heptamethine cyanine dyes and a typical experimental workflow.

Caption: Factors influencing the stability of heptamethine cyanine dyes.

Caption: A typical experimental workflow for in vivo imaging with heptamethine cyanine dyes.

References

Heptamethine Cyanine Dye-1: A Deep Dive into its Discovery, Properties, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamethine cyanine (B1664457) dyes, a subclass of polymethine dyes, have garnered significant attention in the scientific community for their unique photophysical properties, particularly their strong absorption and fluorescence in the near-infrared (NIR) region (700-900 nm). This spectral window is often referred to as the "biological window" due to the minimal absorbance of light by endogenous biomolecules like hemoglobin and water, allowing for deep tissue penetration. This characteristic makes them invaluable tools for a range of biomedical applications, from bioimaging to phototherapy. This technical guide focuses on "heptamethine cyanine dye-1," providing a comprehensive overview of its history, synthesis, physicochemical properties, and its burgeoning role in drug development. For the purpose of providing detailed experimental data and protocols, this guide will also focus on the closely related and extensively studied heptamethine cyanine dye, IR-780 iodide, as a representative molecule.

Discovery and History

The history of cyanine dyes dates back to 1856, but the development of the heptamethine subclass is a more recent advancement.[] The first synthesized cyanine dyes were primarily utilized as photosensitizers in the photographic industry.[2] A significant milestone in the understanding of cyanine dye behavior was the discovery of pseudoisocyanine (B1232315) in 1936, which exhibited unique aggregation properties.[2]

The key innovation leading to the development of modern heptamethine cyanine dyes for biomedical applications was the strategic modification of the polymethine chain. Researchers found that incorporating a chloro-cyclohexenyl ring into the center of the heptamethine chain significantly enhanced the dye's photostability.[2] This structural modification is a hallmark of many contemporary heptamethine cyanine dyes, including "heptamethine cyanine dye-1" and IR-780. While the exact first synthesis of a heptamethine cyanine dye is not clearly documented in readily available literature, the systematic development of these dyes for NIR applications has been a major focus of research from the late 20th century to the present day.

"Heptamethine cyanine dye-1" is chemically identified as (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;iodide, with the CAS Number 162411-29-2.

Physicochemical Properties

Heptamethine cyanine dyes exhibit distinct photophysical properties that are crucial for their applications. These properties can be modulated by altering the structure of the heterocyclic nuclei and the polymethine chain. Below is a summary of key quantitative data for representative heptamethine cyanine dyes.

Table 1: Photophysical Properties of Selected Heptamethine Cyanine Dyes

| Dye Name | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent | Reference(s) |

| Heptamethine cyanine dye-1 | Not specified in searches | 858 | Not specified in searches | Not specified in searches | CH₂Cl₂ | [3] |

| IR-780 iodide | 780 | 790-826 | 2.65-3.3 x 10⁵ | ~0.12 | Methanol | [] |

| IR-808 | 775-796 | 808-827 | Not specified in searches | Not specified in searches | Serum | [4] |

| Indocyanine Green (ICG) | ~800 | ~830 | 1.15-2.04 x 10⁵ | ~0.008 | Plasma | [] |

Experimental Protocols

The synthesis of heptamethine cyanine dyes like IR-780 iodide typically involves the condensation of two equivalents of a heterocyclic quaternary salt with a bifunctional polymethine chain precursor. The following is a representative, detailed methodology for the synthesis of IR-780 iodide, compiled from various sources.

Synthesis of IR-780 Iodide

The overall synthesis of IR-780 iodide can be broken down into three main stages:

-

Synthesis of the heterocyclic precursor: 1,1,2-Trimethyl-1H-benzo[e]indole.

-

Synthesis of the polymethine bridge precursor: 2-Chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene.

-

Condensation reaction to form the final dye.

Caption: Proposed mechanism of heptamethine cyanine dye uptake by cancer cells via OATP transporters.

The uptake process is thought to involve an anion exchange mechanism, where the dye is transported into the cell in exchange for an intracellular anion, such as bicarbonate. [5]An acidic tumor microenvironment can further enhance this transport. [5]Once inside the cancer cell, these lipophilic cationic dyes tend to accumulate in organelles with negative membrane potentials, such as the mitochondria. [6]This targeted accumulation has several implications for drug development:

-

Tumor Imaging: The high concentration of the fluorescent dye in tumor tissue allows for clear visualization and delineation of cancerous lesions from surrounding healthy tissue, which is particularly useful for fluorescence-guided surgery.

-

Photodynamic Therapy (PDT): Upon irradiation with NIR light, the accumulated dye can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.

-

Photothermal Therapy (PTT): The dye can convert absorbed light energy into heat, causing localized hyperthermia and subsequent tumor cell death.

-

Drug Delivery: By conjugating chemotherapeutic drugs to heptamethine cyanine dyes, it is possible to selectively deliver these toxic payloads to cancer cells, thereby increasing their efficacy and reducing systemic side effects.

Conclusion

Heptamethine cyanine dye-1 and its analogues represent a powerful and versatile class of molecules with significant potential in oncology. Their discovery and subsequent development have been driven by their exceptional photophysical properties in the near-infrared window. The ability of these dyes to specifically target and accumulate in tumor cells via mechanisms such as OATP-mediated transport opens up exciting possibilities for the development of next-generation theranostics—agents that can simultaneously diagnose and treat cancer. The detailed experimental protocols and understanding of their mechanism of action provided in this guide are intended to facilitate further research and innovation in this promising field.

References

- 2. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde | 61010-04-6 | Benchchem [benchchem.com]

- 4. Heptamethine dyes - Wikipedia [en.wikipedia.org]

- 5. Mechanisms of pH-gradient driven transport mediated by organic anion polypeptide transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A heptamethine cyanine dye serves as a potential marker for myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]

Heptamethine Cyanine Dye-1 Derivatives and Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptamethine cyanine (B1664457) dyes (HMCDs) are a class of near-infrared (NIR) fluorescent molecules that have garnered significant attention in the biomedical field. Their strong absorption and emission in the NIR window (700-900 nm) allows for deep tissue penetration of light with minimal background autofluorescence, making them exceptional candidates for in vivo imaging.[1] Beyond their imaging capabilities, certain HMCDs exhibit preferential accumulation in tumor tissues, a characteristic that has spurred the development of their derivatives and analogs as agents for photodynamic therapy (PDT), photothermal therapy (PTT), and as targeted drug delivery vehicles.[2][3] This technical guide provides a comprehensive overview of heptamethine cyanine dye-1 (a common core structure) derivatives and analogs, focusing on their synthesis, photophysical and cytotoxic properties, and the key signaling pathways involved in their tumor-targeting mechanism.

Core Concepts and Mechanism of Action

The tumor-targeting ability of many heptamethine cyanine dye derivatives is primarily attributed to their interaction with organic anion-transporting polypeptides (OATPs), particularly OATP1B3, which are overexpressed on the surface of various cancer cells.[3][4] This uptake mechanism is often enhanced by the hypoxic tumor microenvironment, which stabilizes the hypoxia-inducible factor 1-alpha (HIF-1α). HIF-1α, in turn, can upregulate the expression of OATPs, creating a positive feedback loop that promotes the accumulation of these dyes within cancer cells. Once inside the cell, many HMCDs localize to mitochondria and lysosomes, organelles that are crucial for cell survival and metabolism.[3][4] This targeted intracellular accumulation is a key factor in their efficacy as therapeutic agents.

Data Presentation

Photophysical Properties of Heptamethine Cyanine Dye Derivatives

The photophysical properties of heptamethine cyanine dyes can be tuned by modifying their chemical structure. Substitutions on the heterocyclic rings, the polymethine chain, or the meso-position can significantly impact their absorption and emission maxima, molar extinction coefficients, and quantum yields. The following table summarizes these properties for a selection of representative derivatives.

| Derivative/Analog | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent | Reference |

| IR-780 | 777 | - | - | - | Ethanol | [5] |

| IR-813 | 815 | - | - | - | Ethanol | [5] |

| IR-125 | 783 | 833 | - | 0.060 | Ethanol | [5] |

| IR-820 | 818 | 867 | - | 0.17 | Ethanol | [5] |

| IC7-1-Me | ~823 | ~845 | - | - | 5% FBS | [6] |

| IC7-1-Et | ~823 | ~845 | - | - | 5% FBS | [6] |

| IC7-1-Pr | ~823 | ~845 | - | - | 5% FBS | [6] |

| IC7-1-Bu | ~823 | ~845 | - | - | 5% FBS | [6] |

| IC7-1-Pe | ~823 | ~845 | - | - | 5% FBS | [6] |

| IC7-1-He | ~823 | ~845 | - | - | 5% FBS | [6] |

| Ring-fluorinated HMCD 4a | 774-785 | 795-804 | 318,000 | - | DCM | [7] |

| Non-fluorinated HMCD 4b | 774-785 | 795-804 | 331,000 | - | DCM | [7] |

Note: "-" indicates data not specified in the cited source.

Cytotoxicity of Heptamethine Cyanine Dye Derivatives

The intrinsic cytotoxicity of heptamethine cyanine dyes, particularly upon photoirradiation, is a key aspect of their therapeutic potential. The following table presents the half-maximal inhibitory concentration (IC50) values for selected derivatives in various cancer cell lines.

| Derivative/Analog | Cell Line | IC50 (µM) | Condition | Reference |

| IR-780 | 4T1 (murine breast cancer) | >16 | Dark | |

| IR-783 | MCF-7 (human breast cancer) | 25 | Dark | |

| IR-786 | Patient-derived GBM | 1.7 | Dark | |

| IR-786 + TMZ | Patient-derived GBM | 0.4 | Dark | |

| IR797-Platin (Complex 1) | C-33 A (cervical cancer) | 0.12 - 2 | Near-IR light | |

| IR797-Platin (Complex 1) | MCF-7 (breast cancer) | 0.12 - 2 | Near-IR light | |

| MitDt-1 | MCF-7 (breast cancer) | - | In vitro | |

| MitDt-1 | NCI-H460 (lung cancer) | - | In vitro & In vivo |

Note: "-" indicates data not specified in the cited source. GBM stands for Glioblastoma Multiforme; TMZ for Temozolomide.

Experimental Protocols

Synthesis of Meso-Substituted Heptamethine Cyanine Dyes

This protocol describes a general method for the synthesis of heptamethine cyanine dyes with a substitution at the central meso-position of the polymethine chain.

Materials:

-

Quaternary indolium salt

-

Vilsmeier-Haack reagent or a suitable pentamethine equivalent

-

Acetonitrile (B52724) (anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Preparation of the Pentamethinic Salt:

-

React an appropriate precursor with a Vilsmeier-Haack reagent (prepared from POCl₃ and DMF) under reflux.

-

Follow with treatment with aniline in ethanol, and then acidify with HCl.

-

Isolate the resulting pentamethine salt by filtration and wash with water.

-

-

Condensation Reaction:

-

In a round-bottom flask, dissolve the quaternary indolium salt (2 equivalents) and the pentamethinic salt (1 equivalent) in anhydrous acetonitrile under a nitrogen atmosphere.

-

Add triethylamine to the mixture and reflux for the time specified in the relevant literature (typically several hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to obtain the pure meso-substituted heptamethine cyanine dye.

-

-

Characterization:

-

Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the steps for determining the cytotoxicity of heptamethine cyanine dye derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Heptamethine cyanine dye derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO or other suitable solvent to dissolve formazan (B1609692) crystals

-

96-well microplates

-

Multi-channel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the heptamethine cyanine dye derivative in culture medium from the stock solution.

-

Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.

-

In Vivo Fluorescence Imaging in a Mouse Model

This protocol provides a general workflow for in vivo imaging of tumor-bearing mice using a heptamethine cyanine dye derivative.

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

-

Heptamethine cyanine dye derivative solution (sterile, in a suitable vehicle like PBS or DMSO/saline mixture)

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system equipped with appropriate NIR filters

-

Syringes and needles

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).

-

Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

-

-

Image Acquisition (Pre-injection):

-

Acquire a baseline fluorescence image of the mouse before injecting the dye to determine the level of autofluorescence.

-

-

Dye Administration:

-

Inject the heptamethine cyanine dye solution intravenously (i.v.) via the tail vein. The optimal dose should be predetermined (e.g., 0.5 mg/kg).

-

-

Image Acquisition (Post-injection):

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the dye.

-

Use appropriate excitation and emission filters for the specific dye being used (e.g., excitation ~740 nm, emission ~800 nm).

-

-

Data Analysis:

-

Use the imaging system's software to draw regions of interest (ROIs) over the tumor area and a background region (e.g., muscle).

-

Quantify the fluorescence intensity in the ROIs at each time point.

-

Calculate the tumor-to-background ratio to assess the specificity of tumor targeting.

-

-

Ex Vivo Imaging (Optional):

-

At the end of the experiment, euthanize the mouse and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

-

Image the dissected organs to confirm the in vivo biodistribution of the dye.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of HIF-1α and OATP-Mediated Dye Uptake

The following diagram illustrates the signaling pathway leading to the enhanced uptake of heptamethine cyanine dyes in the hypoxic tumor microenvironment.

Experimental Workflow for Synthesis and In Vitro Evaluation

The following diagram outlines the typical experimental workflow for the synthesis of a novel heptamethine cyanine dye derivative and its subsequent in vitro evaluation.

Experimental Workflow for In Vivo Imaging

This diagram illustrates the key steps involved in conducting an in vivo imaging study with a heptamethine cyanine dye derivative in a tumor-bearing mouse model.

Conclusion